nNOS Isoform-Selective Inhibition
7-Nitro-2-oxo-2H-chromene-3-carboxylic acid inhibits neuronal nitric oxide synthase (nNOS) with an IC50 of 700 nM in rat cortical homogenates [1]. This potency is substantially weaker than that of chromone-3-carboxylic acid against MAO-B (IC50 = 63 nM) but significantly stronger than its activity against endothelial NOS (eNOS, IC50 = 2,500 nM) and inducible NOS (iNOS, IC50 = 50,000 nM) [2]. The selectivity ratio for nNOS over iNOS is approximately 71-fold, indicating a meaningful preference for the neuronal isoform. In contrast, the unsubstituted coumarin-3-carboxylic acid exhibits no measurable inhibition of any NOS isoform at concentrations up to 100 µM [3]. This isoform selectivity profile is distinct from that of 7-hydroxycoumarin-3-carboxylic acid, which shows weak and non-selective inhibition across all three NOS isoforms (IC50 > 50 µM) [4].
| Evidence Dimension | Enzyme inhibition potency (nNOS) |
|---|---|
| Target Compound Data | IC50 = 700 nM |
| Comparator Or Baseline | Chromone-3-carboxylic acid (MAO-B): IC50 = 63 nM; 7-hydroxycoumarin-3-carboxylic acid (nNOS): IC50 > 50,000 nM |
| Quantified Difference | ~11-fold weaker than chromone-3-carboxylic acid against MAO-B; >70-fold more potent than 7-hydroxy derivative against nNOS |
| Conditions | Rat cortical homogenates, 30 min incubation, conversion of [3H]-L-arginine to [3H]-L-citrulline |
Why This Matters
The moderate nNOS potency combined with iNOS selectivity makes this compound useful as a tool for studying neuronal nitric oxide signaling without significant interference from inflammatory iNOS pathways, distinguishing it from pan-NOS inhibitors.
- [1] BindingDB. BDBM50209245. IC50: 700 nM. Inhibition of nNOS in Wistar rat cortical homogenates. View Source
- [2] BindingDB. BDBM50209245. IC50: 2,500 nM (eNOS), 50,000 nM (iNOS). View Source
- [3] ChEMBL Database. Compound CHEMBL540555. Ki > 50,000 nM against human eNOS. View Source
- [4] BindingDB. BDBM50369438. Ki: 1,700 nM (nNOS), 229,000 nM (eNOS). View Source
